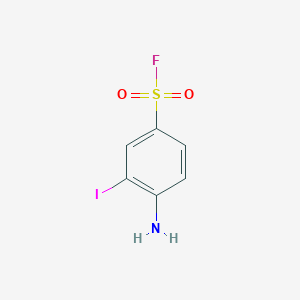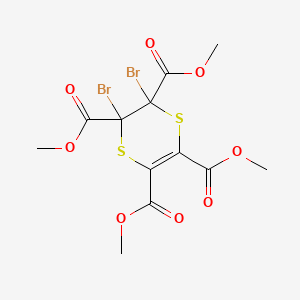![molecular formula C8H18N2 B6613035 1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine CAS No. 166173-75-7](/img/structure/B6613035.png)
1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine, also known as 1-Propyl-2-pyrrolidinone (1-PP) or N-propyl-2-pyrrolidone (NPP), is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. 1-PP is a colorless liquid with a boiling point of 156°C and a melting point of -41°C. It is a cyclic amide with a pyrrolidinone ring structure, and is used as a solvent, an intermediate for the synthesis of other compounds, and as a reactant in organic syntheses.
Applications De Recherche Scientifique
1-PP has been used in a wide range of scientific research applications. It is used as a solvent for a variety of organic reactions, including the synthesis of polymers and other compounds. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as the anticonvulsant drug lamotrigine. In addition, 1-PP has been used as a reactant in the synthesis of peptides, nucleic acids, and other biologically active compounds.
Mécanisme D'action
1-PP is a cyclic amide, and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. These hydrogen bonds allow 1-PP to interact with and bind to molecules, such as enzymes and other proteins, and can alter their activity and structure. This can lead to changes in the biochemical and physiological effects of a compound.
Biochemical and Physiological Effects
1-PP has a wide range of biochemical and physiological effects. It can act as a surfactant, increasing the solubility of other compounds in aqueous solutions. It can also act as an antioxidant, preventing the oxidation of other molecules, and can interact with enzymes, altering their activity and structure. In addition, 1-PP can interact with other molecules, such as hormones and neurotransmitters, and can affect their activity and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-PP has several advantages for use in laboratory experiments. It is a colorless liquid with a low boiling point, making it easy to use and handle. It is also non-toxic and non-volatile, making it safe to use in laboratory experiments. In addition, 1-PP is relatively inexpensive, making it an economical choice for many applications.
The main limitation of 1-PP is its low solubility in water. This can make it difficult to use in experiments that require aqueous solutions. In addition, 1-PP can react with other molecules, making it unsuitable for use in experiments that require the isolation of a single compound.
Orientations Futures
1-PP has a wide range of potential applications in the chemical and pharmaceutical industries. It can be used as a solvent for a variety of organic reactions, and as an intermediate for the synthesis of pharmaceuticals and other compounds. In addition, 1-PP can be used as a reactant in the synthesis of peptides, nucleic acids, and other biologically active compounds.
In the future, 1-PP could be used to develop new drugs and treatments for a variety of diseases and conditions. It could also be used to develop new materials, such as polymers and other compounds, for use in various industries. Finally, 1-PP could be used to develop new technologies, such as sensors and medical devices, for use in the healthcare and medical fields.
Méthodes De Synthèse
1-PP can be synthesized from propionyl chloride and pyrrolidine in the presence of a base, such as sodium hydroxide. The reaction proceeds via an SN2 reaction, with the pyrrolidine acting as a nucleophile, displacing the chlorine atom from the propionyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product. The reaction is complete after a few hours at room temperature.
Propriétés
IUPAC Name |
[(2S)-1-propan-2-ylpyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(10)6-9/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVIRMOAGAAGC-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)


![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)

![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)

![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)

![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)
![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)

![methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B6613031.png)
